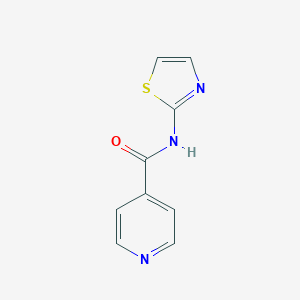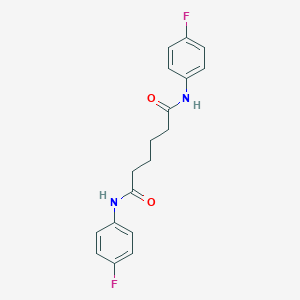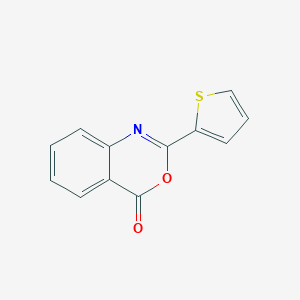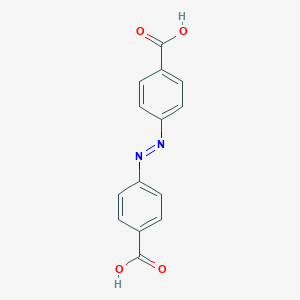
3-(Furan-2-yl)-1-(naphthalen-2-yl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Furan-2-yl)-1-(naphthalen-2-yl)prop-2-en-1-one, also known as curcumin, is a natural compound found in turmeric. It is a yellow pigment that has been used for centuries in traditional medicine for its anti-inflammatory and antioxidant properties. In recent years, curcumin has gained attention in scientific research due to its potential therapeutic applications in various diseases.
作用机制
Curcumin's mechanism of action involves modulation of various signaling pathways and transcription factors. It has been found to inhibit NF-κB, a transcription factor that regulates the expression of genes involved in inflammation, cell proliferation, and apoptosis. Curcumin also inhibits the activation of STAT3, a transcription factor that is involved in cell proliferation and survival. In addition, 3-(Furan-2-yl)-1-(naphthalen-2-yl)prop-2-en-1-one has been found to activate the Nrf2 pathway, which is involved in the regulation of antioxidant response genes.
Biochemical and Physiological Effects:
Curcumin has been found to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. Its anti-inflammatory and antioxidant properties have been shown to reduce inflammation and oxidative stress, which are underlying factors in many chronic diseases. Curcumin has also been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In addition, 3-(Furan-2-yl)-1-(naphthalen-2-yl)prop-2-en-1-one has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
Curcumin has several advantages for lab experiments, including its low toxicity, availability, and low cost. It is also easy to synthesize and purify, making it a suitable compound for research. However, 3-(Furan-2-yl)-1-(naphthalen-2-yl)prop-2-en-1-one has several limitations, including its poor bioavailability, instability, and low solubility in water. These limitations have led to the development of various formulations and delivery systems to improve its bioavailability and stability.
未来方向
There are several future directions for 3-(Furan-2-yl)-1-(naphthalen-2-yl)prop-2-en-1-one research, including the development of new formulations and delivery systems to improve its bioavailability and stability. In addition, further studies are needed to investigate the molecular mechanisms underlying its therapeutic effects and to identify new therapeutic targets. Furthermore, clinical trials are needed to evaluate its safety and efficacy in humans. Overall, 3-(Furan-2-yl)-1-(naphthalen-2-yl)prop-2-en-1-one has great potential as a therapeutic agent for various diseases, and further research is needed to fully understand its therapeutic applications.
合成方法
Curcumin can be synthesized from turmeric through various methods, including solvent extraction, Soxhlet extraction, and supercritical fluid extraction. The most commonly used method is solvent extraction, which involves the use of organic solvents such as ethanol, methanol, or acetone to extract 3-(Furan-2-yl)-1-(naphthalen-2-yl)prop-2-en-1-one from turmeric. The extracted 3-(Furan-2-yl)-1-(naphthalen-2-yl)prop-2-en-1-one is then purified through column chromatography or recrystallization.
科学研究应用
Curcumin has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, diabetes, cardiovascular diseases, and inflammatory disorders. Its anti-inflammatory and antioxidant properties have been shown to reduce inflammation and oxidative stress, which are underlying factors in many chronic diseases. Curcumin has also been found to modulate various signaling pathways, including NF-κB, STAT3, and MAPK, which are involved in cell proliferation, apoptosis, and inflammation.
属性
CAS 编号 |
15462-59-6 |
|---|---|
产品名称 |
3-(Furan-2-yl)-1-(naphthalen-2-yl)prop-2-en-1-one |
分子式 |
C17H12O2 |
分子量 |
248.27 g/mol |
IUPAC 名称 |
(E)-3-(furan-2-yl)-1-naphthalen-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C17H12O2/c18-17(10-9-16-6-3-11-19-16)15-8-7-13-4-1-2-5-14(13)12-15/h1-12H/b10-9+ |
InChI 键 |
MKNALJOPBHUVBL-MDZDMXLPSA-N |
手性 SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)/C=C/C3=CC=CO3 |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)C=CC3=CC=CO3 |
规范 SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)C=CC3=CC=CO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5'-bromospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B187377.png)

![2-Mercapto-5,7-dimethyl-pyrido[2,3-d]pyrimidin-4-ol](/img/structure/B187379.png)








